
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fluorinated precursors. Common starting materials include perfluorinated alcohols and ethers.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. The use of inert atmospheres, such as nitrogen or argon, is also common to avoid unwanted side reactions.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Pressure: The reaction temperature and pressure are carefully controlled to optimize yield and selectivity. Typical conditions range from room temperature to moderate heating (e.g., 50-100°C) and atmospheric to slightly elevated pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for specialized applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical inertness and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through fluorine-mediated effects. The presence of multiple fluorine atoms can enhance binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound’s high electronegativity and steric effects contribute to its unique reactivity and selectivity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,4,4-Heptafluoro-2-(trifluoromethyl)butan-2-ol: Lacks the perfluoropropan-2-yl group, resulting in different chemical properties and applications.
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)butan-2-ol: Similar structure but without the trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is unique due to the combination of its fluorinated groups, which impart exceptional thermal stability, chemical inertness, and specific reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Eigenschaften
IUPAC Name |
1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23/h26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHXKNTOUTVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
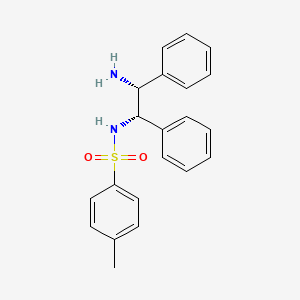
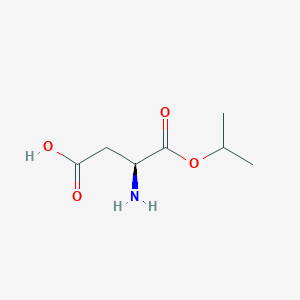
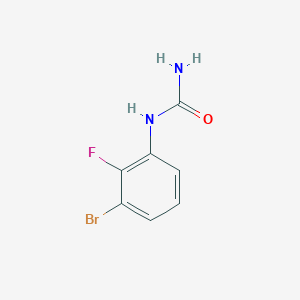
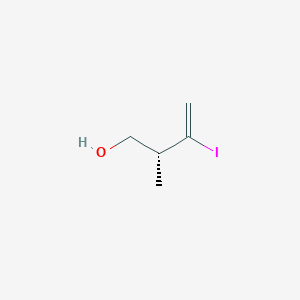
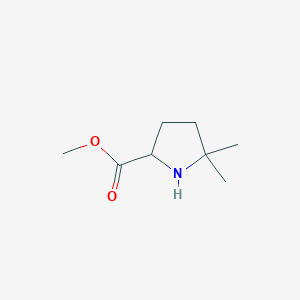
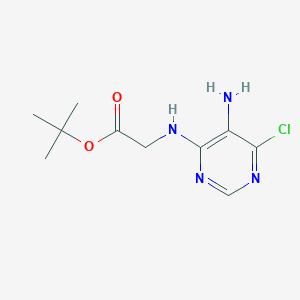
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
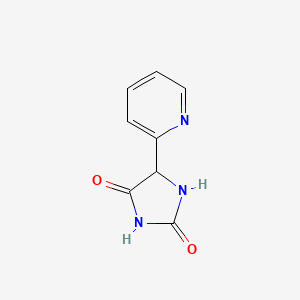
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
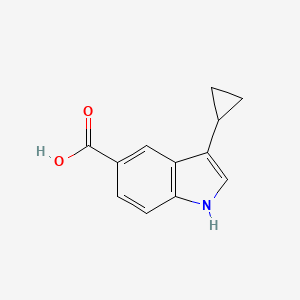
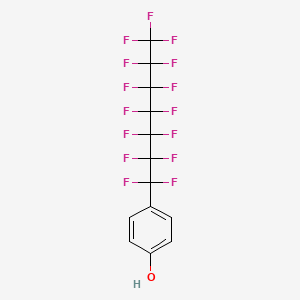
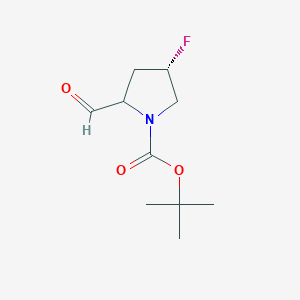
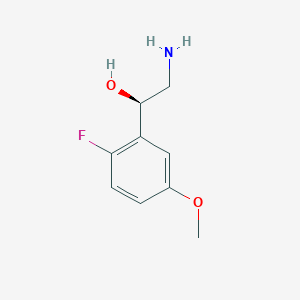
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
